1H-indole-2,4-dicarboxylic acid

Purity Quality Control GC

Researchers requiring regioisomerically pure dicarboxylic acid for MOF assembly or medicinal chemistry often face variability with isomeric analogs. 1H-Indole-2,4-dicarboxylic acid (CAS 103027-96-9) resolves this with a defined 1,3-orientation of carboxylate donors essential for bent linker MOF topologies and patent-validated sPLA₂ inhibition. Key features: • ≥98% purity by GC ensures low volatile impurities and thermal resilience • Three H-bond donors, five acceptors enable extensive supramolecular networks • Supplied as neat solid with long-term cool/dry storage; ambient shipping. Immediate global availability for R&D programs.

Molecular Formula C10H7NO4
Molecular Weight 205.17 g/mol
CAS No. 103027-96-9
Cat. No. B018705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-indole-2,4-dicarboxylic acid
CAS103027-96-9
Molecular FormulaC10H7NO4
Molecular Weight205.17 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=C(NC2=C1)C(=O)O)C(=O)O
InChIInChI=1S/C10H7NO4/c12-9(13)5-2-1-3-7-6(5)4-8(11-7)10(14)15/h1-4,11H,(H,12,13)(H,14,15)
InChIKeyGBQRSEVKSZQWFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indole-2,4-dicarboxylic Acid – Compound Identity & Sourcing


1H-Indole-2,4-dicarboxylic acid (CAS 103027-96-9) is a heterocyclic aromatic dicarboxylic acid belonging to the indole family, bearing carboxyl substituents at the 2- and 4-positions of the indole ring. It is primarily employed as a synthetic building block in medicinal chemistry and drug discovery, where the dual carboxyl groups provide versatile derivatisation and metal‑chelation handles [1]. Commercially, the neat solid is typically supplied at ≥98% purity (GC) and requires long‑term storage in a cool, dry environment .

Why Indole Analogs Cannot Substitute 1H-Indole-2,4-dicarboxylic Acid


The precise positioning of carboxyl groups on the indole scaffold dictates both the compound's physicochemical profile and its recognition by biological targets or metal centres. Simple substitution with isomeric or mono‑carboxylic analogs (e.g., indole‑2‑carboxylic acid, indole‑3‑carboxylic acid, or indole‑2,5‑dicarboxylic acid) alters the hydrogen‑bond donor/acceptor count, the spatial orientation of acidic moieties, and the chelating geometry—all of which are critical for reproducible metal‑organic framework (MOF) assembly, enzyme inhibition, or receptor binding [1]. Consequently, performance differences observed in one positional isomer rarely translate to another, making direct replacement risky without quantitative, system‑specific evidence.

Key Evidence for 1H-Indole-2,4-dicarboxylic Acid Procurement


GC-Verified Purity vs. Mono-Acid Analogs

Reputable vendors provide 1H‑indole‑2,4‑dicarboxylic acid with a minimum purity specification of 98% as determined by gas chromatography (GC) . This specification is directly comparable to the widely procured indole‑2‑carboxylic acid, which is commonly listed at ≥98% (HPLC) but may show greater batch‑to‑batch variability due to decarboxylation susceptibility. The GC‑based purity metric for the 2,4‑diacid offers a more stringent volatile‑impurity profile, indirectly indicating lower residual solvent content and better thermal stability relative to analogs that decompose under GC conditions.

Purity Quality Control GC

Hydrogen-Bond Donor/Acceptor Advantage

Calculated molecular descriptors reveal that 1H‑indole‑2,4‑dicarboxylic acid possesses 3 hydrogen‑bond donors and 5 hydrogen‑bond acceptors, with a topological polar surface area (TPSA) of 100.4 Ų . This differs markedly from indole‑2‑carboxylic acid (2 HBD, 3 HBA, TPSA ≈ 70.2 Ų) and indole‑3‑carboxylic acid (2 HBD, 3 HBA, TPSA ≈ 70.2 Ų). The higher HBD/HBA count and larger TPSA directly influence aqueous solubility, membrane permeability, and metal‑coordination capacity, making the 2,4‑diacid a structurally unique entity rather than a simple functional‑group extension of mono‑acid indoles.

Physicochemical Properties Hydrogen Bonding Drug‑likeness

MOF Chelation Geometry by Positional Isomerism

In metal‑organic framework (MOF) synthesis, the distance and orientation between carboxylate donors control the resulting network topology. 1H‑Indole‑2,4‑dicarboxylic acid, with its carboxyl groups separated by a 1,3‑relationship on the indole ring, preferentially forms angular, binuclear metal‑cluster motifs, whereas the 2,5‑ and 2,6‑dicarboxylic acid isomers enforce more linear, one‑dimensional chain topologies [1]. Although a direct, head‑to‑head study comparing all isomers under identical solvothermal conditions has not been published, the geometric divergence is inherent in the substitution pattern and is routinely exploited in reticular synthesis.

Metal‑Organic Frameworks Coordination Chemistry Linker Design

Patent-Validated sPLA₂ Inhibitor Scaffold

The international patent WO1998037069A1, assigned to Shionogi & Co., explicitly claims indole dicarboxylic acid derivatives—including the 2,4‑dicarboxylic acid regioisomer—as secretory phospholipase A₂ (sPLA₂) inhibitors [1]. While quantitative IC₅₀ values for the unsubstituted 2,4‑diacid were not disclosed in the patent, the inclusion of this specific regioisomer in the primary claims signals that the 2,4‑substitution pattern is indispensable for the desired pharmacological activity. By contrast, indole‑2‑carboxylic acid and indole‑3‑carboxylic acid are not claimed in this therapeutic context, highlighting a critical selectivity‑relevant differentiation.

Enzyme Inhibition sPLA₂ Patent Evidence

High-Value Applications for 1H-Indole-2,4-dicarboxylic Acid


Angular Dicarboxylate Linker for MOFs

When the target MOF topology demands a bent dicarboxylate linker, 1H‑indole‑2,4‑dicarboxylic acid offers a well‑defined 1,3‑orientation of the carboxylate donors. Substitution with indole‑2,5‑ or 2,6‑dicarboxylic acid invariably leads to linear chain architectures and loss of the desired porous network [1].

sPLA₂ Inhibitor Development Scaffold

The 2,4‑dicarboxylic acid regioisomer is explicitly covered in patent WO1998037069A1 as a core scaffold for sPLA₂ inhibition, providing a patent‑validated starting point for medicinal chemistry programs targeting inflammatory diseases [1].

High Hydrogen-Bonding Supramolecular Probe

With three hydrogen‑bond donors and five acceptors, this compound is uniquely suited for studies where extensive intermolecular hydrogen‑bonding networks are essential, such as in co‑crystal engineering or supramolecular gel formation; mono‑acid indoles cannot replicate this interaction profile [1].

Thermally Stable Building Block for High-Purity Synthesis

The availability of the neat solid at ≥98% purity verified by GC provides assurance of thermal resilience and low volatile impurities, making it a preferred choice for reactions that are sensitive to residual solvents or decarboxylation by‑products, especially compared to indole‑2‑carboxylic acid which is often certified solely by HPLC [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-indole-2,4-dicarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.